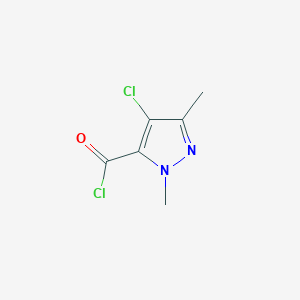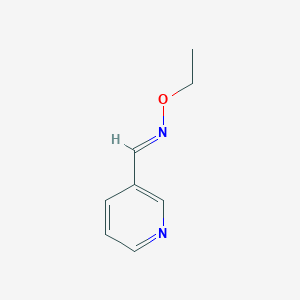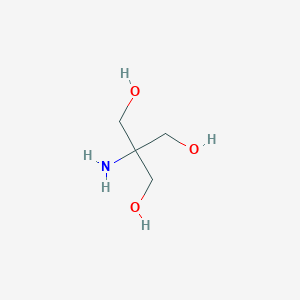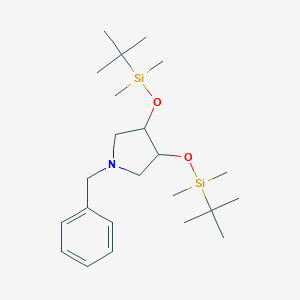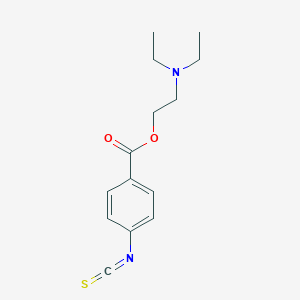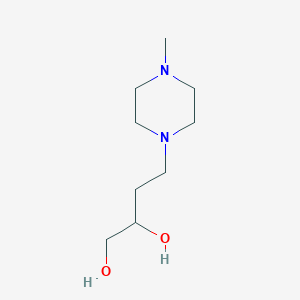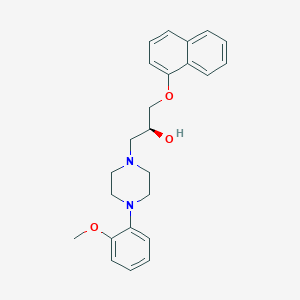
Naftopidil, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naftopidil, (S)- is a selective alpha-1 adrenergic receptor antagonist that is used in the treatment of benign prostatic hyperplasia (BPH). This compound has been found to have potential therapeutic applications in other areas of medicine as well. In
Wissenschaftliche Forschungsanwendungen
Naftopidil, (S)- has been extensively studied for its potential therapeutic applications in various areas of medicine. It has been found to be effective in the treatment of Naftopidil, (S)-, hypertension, and other cardiovascular diseases. It has also been found to have potential applications in the treatment of neurological disorders, such as Parkinson's disease.
Wirkmechanismus
Naftopidil, (S)- exerts its therapeutic effects by selectively blocking alpha-1 adrenergic receptors. This results in the relaxation of smooth muscle in the prostate gland, leading to a reduction in the symptoms of Naftopidil, (S)-. It also leads to vasodilation, which decreases blood pressure and improves blood flow to the brain.
Biochemical and Physiological Effects:
Naftopidil, (S)- has been shown to have a number of biochemical and physiological effects. It has been found to decrease the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. It also increases the activity of the parasympathetic nervous system, which is responsible for the "rest and digest" response. This leads to a decrease in heart rate and blood pressure, and an increase in gastrointestinal motility.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Naftopidil, (S)- for lab experiments is its selectivity for alpha-1 adrenergic receptors. This allows researchers to study the effects of blocking these receptors without affecting other signaling pathways. However, one limitation of using Naftopidil, (S)- in lab experiments is its relatively low potency compared to other alpha-1 adrenergic receptor antagonists.
Zukünftige Richtungen
There are several potential future directions for research on Naftopidil, (S)-. One area of interest is its potential use in the treatment of neurological disorders, such as Parkinson's disease. Another area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Finally, there is a need for further research to explore the full range of biochemical and physiological effects of Naftopidil, (S)-, as well as its potential side effects and interactions with other drugs.
Conclusion:
In conclusion, Naftopidil, (S)- is a selective alpha-1 adrenergic receptor antagonist that has potential therapeutic applications in a variety of areas of medicine. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research on Naftopidil, (S)-, and further research is needed to fully explore its potential therapeutic benefits.
Synthesemethoden
Naftopidil, (S)- is synthesized using a multi-step process that involves the reaction of 2-naphthol with a variety of reagents. The final product is purified using column chromatography to obtain a high degree of purity.
Eigenschaften
CAS-Nummer |
127931-16-2 |
|---|---|
Produktname |
Naftopidil, (S)- |
Molekularformel |
C24H28N2O3 |
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
(2S)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol |
InChI |
InChI=1S/C24H28N2O3/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23/h2-12,20,27H,13-18H2,1H3/t20-/m0/s1 |
InChI-Schlüssel |
HRRBJVNMSRJFHQ-FQEVSTJZSA-N |
Isomerische SMILES |
COC1=CC=CC=C1N2CCN(CC2)C[C@@H](COC3=CC=CC4=CC=CC=C43)O |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Kanonische SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)


![2,3-Dihydro-3-methyl-2-(4-methylphenyl)imidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B145339.png)

